REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH:3]([C:2]1[CH:9]=[CH:8][CH:5]=[CH:6][N:1]=1)=[CH2:4].[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant product was purified
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
DISSOLUTION
|
Details
|
redissolving the precipitate in dioxin
|
Type
|
CUSTOM
|
Details
|
reprecipitating with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH:3]([C:2]1[CH:9]=[CH:8][CH:5]=[CH:6][N:1]=1)=[CH2:4].[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant product was purified
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
DISSOLUTION
|
Details
|
redissolving the precipitate in dioxin
|
Type
|
CUSTOM
|
Details
|
reprecipitating with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH:3]([C:2]1[CH:9]=[CH:8][CH:5]=[CH:6][N:1]=1)=[CH2:4].[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant product was purified
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
DISSOLUTION
|
Details
|
redissolving the precipitate in dioxin
|
Type
|
CUSTOM
|
Details
|
reprecipitating with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |